N,N-bis(2-hydroxyethyl)pent-4-ynamide
Description
N,N-bis(2-hydroxyethyl)pent-4-ynamide is a synthetic amide derivative characterized by a pent-4-ynamide backbone (a five-carbon chain with an alkyne group at position 4) and two 2-hydroxyethyl substituents on the nitrogen atom.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)pent-4-ynamide |
InChI |
InChI=1S/C9H15NO3/c1-2-3-4-9(13)10(5-7-11)6-8-12/h1,11-12H,3-8H2 |
InChI Key |
GLUCPGKSKOLFBT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)N(CCO)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-bis(2-hydroxyethyl)pent-4-ynamide with structurally related amides, focusing on functional groups, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Influence on Reactivity: The ynamide group in this compound introduces alkyne-driven reactivity, enabling applications in click chemistry (e.g., Huisgen cycloaddition).
Polarity and Solubility: The hydroxyethyl groups in the target compound enhance hydrophilicity compared to the hydrophobic tert-pentyl phenoxy substituents in . This difference may translate to superior aqueous solubility for the former, making it suitable for biological or aqueous-phase reactions.
Stability and Storage :
- The butanamide derivative () requires refrigeration (2–8°C), likely due to nitro group instability or sensitivity to thermal decomposition. In contrast, the hydroxyethyl groups in the target compound may improve thermal stability, though this remains speculative without experimental data .
However, benzathine benzylpenicillin’s high mass (909 g/mol) reflects its role as a salt complex for sustained release .
Research Findings and Gaps
- Synthesis and Reactivity: No direct synthesis protocols for this compound are documented in the provided evidence. However, analogous ynamides are synthesized via copper-catalyzed coupling or nucleophilic substitution, suggesting plausible routes for this compound.
- Biological Activity : Unlike benzathine benzylpenicillin (), the target compound lacks reported antimicrobial properties. Its hydroxyethyl groups may instead promote biocompatibility for biomedical uses.
- Industrial Relevance : The butanamide derivative () exemplifies agrochemical applications, whereas the target compound’s ynamide functionality aligns with advanced material synthesis, warranting further exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
